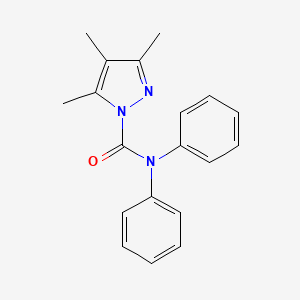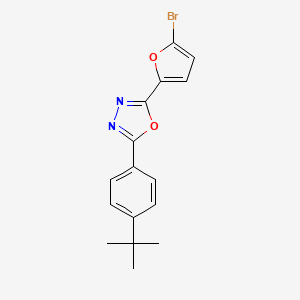
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a building block for the synthesis of other heterocyclic compounds.
作用機序
The mechanism of action of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
実験室実験の利点と制限
One of the advantages of using 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle. Additionally, this compound has shown low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. One direction is the synthesis of analogs of this compound with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential use of this compound as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, the use of this compound in the development of new materials and sensors can also be investigated.
Conclusion:
This compound is a heterocyclic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-(5-bromo-2-furyl)acetic acid with 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of this compound in good yields.
特性
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(21-14)12-8-9-13(17)20-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYNFMIULONQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

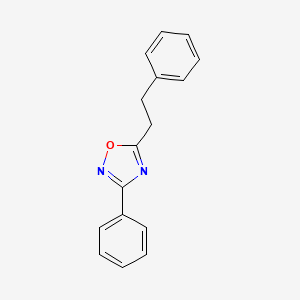

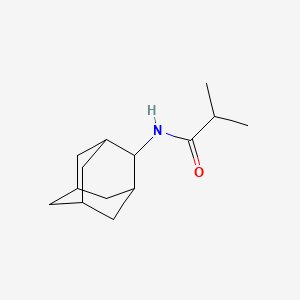
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)
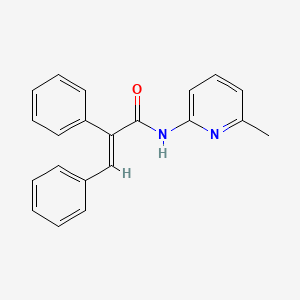
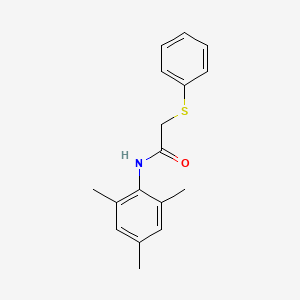
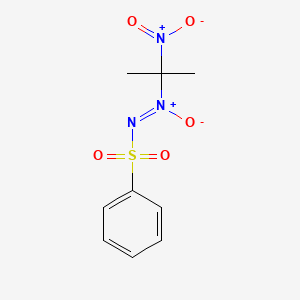
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
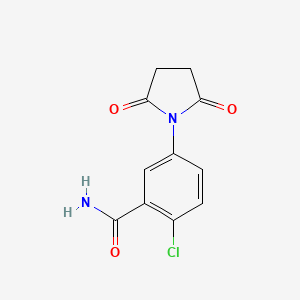
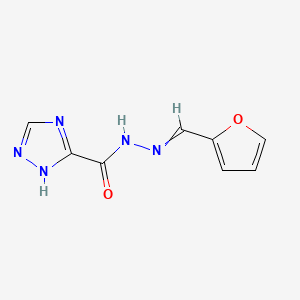
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
